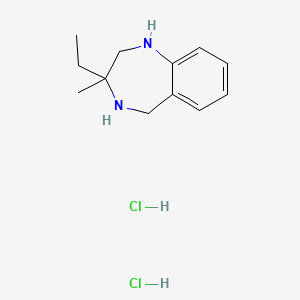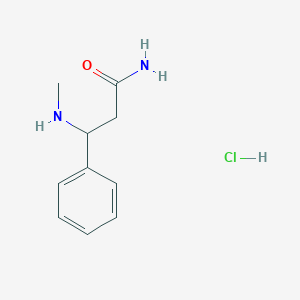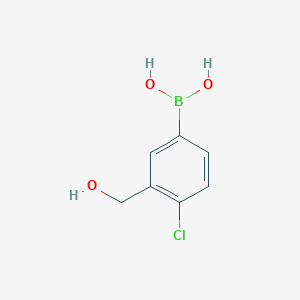
4-Chloro-3-(hydroxymethyl)phenylboronic acid
Overview
Description
“4-Chloro-3-(hydroxymethyl)phenylboronic acid” is a chemical compound with the CAS Number: 1430237-54-9 . It has a molecular weight of 186.4 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H8BClO3/c9-7-2-1-6 (8 (11)12)3-5 (7)4-10/h1-3,10-12H,4H2 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a solid . Unfortunately, the specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources.Scientific Research Applications
Glucose-Responsive Nanoassemblies
4-Chloro-3-(hydroxymethyl)phenylboronic acid contributes to the development of glucose-responsive hybrid nanoassemblies. In a study, its derivative was utilized within a coassembly of poly(4-hydroxystyrene)-block-poly(ethylene oxide) and phenylboronic acids, revealing the ability for controlled release of compounds in response to glucose levels. This suggests potential applications in glucose-sensitive drug delivery systems (Matuszewska et al., 2015).
Carbohydrate Recognition
Another research application involves the use of ortho-hydroxymethyl phenylboronic acids for carbohydrate recognition, showing superior complexing capabilities with glycopyranosides under neutral conditions. This property is significant for the development of sensors and receptors targeting cell-surface glycoconjugates, expanding the utility of boronic acids in biological recognition and diagnostics (Dowlut & Hall, 2006).
Layer-by-Layer Assembly
Phenylboronic acid derivatives, including this compound, are pivotal in the controllable layer-by-layer assembly with polymers such as chitosan and poly(vinyl alcohol). This application is crucial for creating smart coatings and films that can respond to environmental stimuli, indicating potential in materials science for packaging, biomedical devices, and sensors (Zhang et al., 2016).
Supramolecular Assemblies
Research on supramolecular assemblies involving phenylboronic acids, including its chloro-substituted derivatives, showcases the formation of hydrogen bonds and cyclic hydrogen bonding dimers. These findings lay the groundwork for designing novel molecular structures and materials with specific functionalities and enhanced stability (Pedireddi & Seethalekshmi, 2004).
Bioresponsive Polymer Gels
This compound is instrumental in the development of covalent dynamic gels that exhibit reversible sol-gel transitions. Such materials, responsive to biological stimuli like glucose, have promising applications in drug delivery and tissue engineering, offering innovative solutions for dynamic or bioresponsive applications (Xu et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Chloro-3-(hydroxymethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . .
properties
IUPAC Name |
[4-chloro-3-(hydroxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,10-12H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYROAZVVUGRER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)CO)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-D] pyrimidine-5-carboxylic acid](/img/structure/B1433954.png)
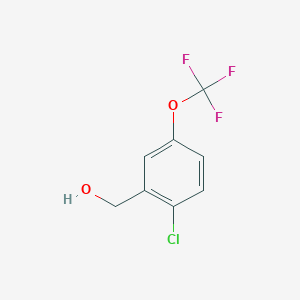

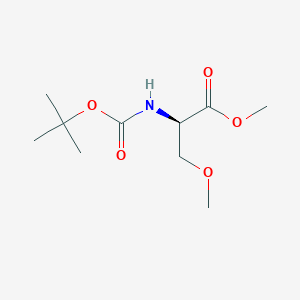
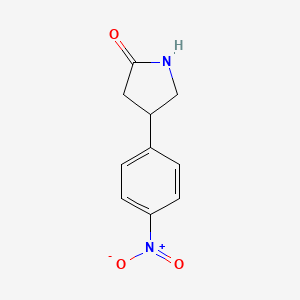
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1433959.png)

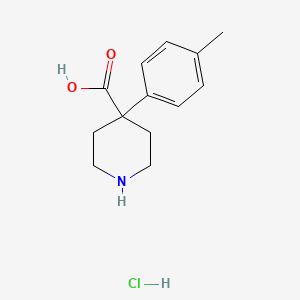
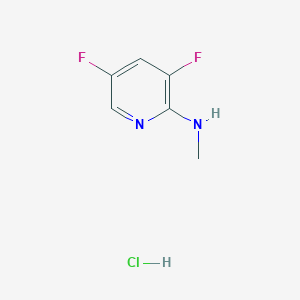
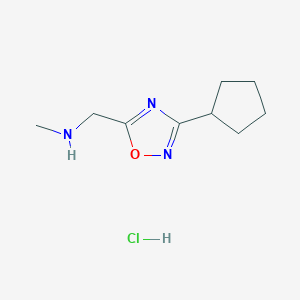
![Methyl[(piperidin-4-yl)sulfamoyl]amine hydrochloride](/img/structure/B1433971.png)

